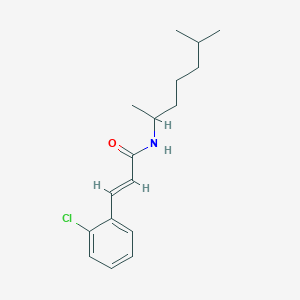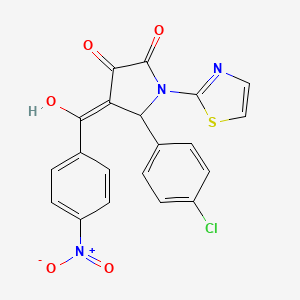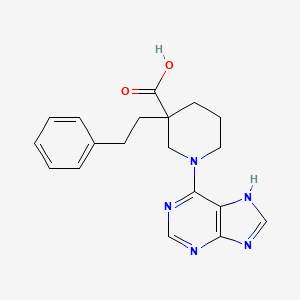
3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide, also known as CPDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine, biotechnology, and materials science. CPDA is a member of the acrylamide family, which is commonly used in the production of various polymers, adhesives, and coatings. However, CPDA has unique properties that make it a promising candidate for several research applications. In
科学研究应用
3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide has been studied for its potential applications in various fields, including medicine, biotechnology, and materials science. In medicine, this compound has been investigated for its anticancer properties, as it has been shown to inhibit the growth of certain cancer cells. This compound has also been studied for its potential use as a drug delivery system, as it can be incorporated into nanoparticles and targeted to specific cells or tissues. In biotechnology, this compound has been used as a crosslinking agent for proteins and peptides, which can improve their stability and activity. This compound has also been used in the production of hydrogels, which have potential applications in tissue engineering and drug delivery. In materials science, this compound has been used in the production of polymers and coatings with unique properties, such as high thermal stability and resistance to water and chemicals.
作用机制
The mechanism of action of 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in cell growth and proliferation. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression and cell differentiation. This compound has also been shown to inhibit the activity of tubulin, a protein that is involved in cell division and growth. These effects may contribute to the anticancer properties of this compound and its potential use as a drug delivery system.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of gene expression. This compound has also been shown to have anti-inflammatory properties, as it can inhibit the production of certain cytokines and chemokines that are involved in the inflammatory response. These effects may contribute to the potential therapeutic applications of this compound in various diseases and conditions.
实验室实验的优点和局限性
3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide has several advantages for use in lab experiments, including its high purity and stability, its ability to be easily incorporated into various materials and systems, and its unique properties that can be tailored for specific applications. However, this compound also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are several future directions for research on 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide, including its potential use in cancer therapy, drug delivery, and tissue engineering. This compound may also have applications in the production of novel materials with unique properties, such as self-healing coatings and hydrogels. Further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity and side effects. Additionally, the synthesis and handling of this compound may be optimized for improved efficiency and safety. Overall, this compound has significant potential for various scientific research applications and warrants further investigation.
合成方法
The synthesis of 3-(2-chlorophenyl)-N-(1,5-dimethylhexyl)acrylamide involves a series of chemical reactions that require specific reagents and conditions. One common method for synthesizing this compound is the reaction of 2-chlorophenyl isocyanate with 1,5-dimethylhexylamine in the presence of a catalyst, such as triethylamine or pyridine. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The resulting product is purified through various techniques, such as column chromatography or recrystallization, to obtain pure this compound.
属性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(6-methylheptan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClNO/c1-13(2)7-6-8-14(3)19-17(20)12-11-15-9-4-5-10-16(15)18/h4-5,9-14H,6-8H2,1-3H3,(H,19,20)/b12-11+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTCNRDWNCKAMA-VAWYXSNFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)C=CC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCCC(C)NC(=O)/C=C/C1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[4-(difluoromethoxy)benzylidene]-3-(4-methylphenyl)-2-thioxo-4-imidazolidinone](/img/structure/B5298534.png)

![2,6-dihydroxy-N-[1-methyl-2-(3-methylpyridin-2-yl)ethyl]benzamide](/img/structure/B5298555.png)
![N-[2-(2,3-dihydro-1H-inden-2-ylamino)-1-methyl-2-oxoethyl]nicotinamide](/img/structure/B5298559.png)
![2-{[4-(methylsulfonyl)phenyl]sulfonyl}-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5298563.png)
![N-(2-fluorophenyl)-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]acetamide](/img/structure/B5298571.png)
![N-ethyl-N-[(3-{[3-(methoxymethyl)pyrrolidin-1-yl]carbonyl}pyrazolo[1,5-a]pyrimidin-6-yl)methyl]ethanamine](/img/structure/B5298575.png)


![2-fluoro-N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B5298599.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-4-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5298603.png)
![4-(4-chlorobenzoyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5298629.png)
![1-cyclopentyl-3-[(4-fluorophenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5298642.png)
![(2R)-2-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5298644.png)